
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that belongs to the class of nitro-substituted pyridines. This compound is characterized by the presence of a nitro group (-NO2) at the 2-position, a trifluoromethyl group (-CF3) at the 6-position, and an acetic acid group (-CH2COOH) at the 4-position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid typically involves the introduction of the nitro and trifluoromethyl groups onto the pyridine ring, followed by the addition of the acetic acid group. One common method is the nitration of 6-(trifluoromethyl)pyridine, followed by the carboxylation of the resulting nitro compound. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-amino-6-(trifluoromethyl)pyridine-4-acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Mécanisme D'action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The acetic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
2-Nitro-4-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid group.
2-Nitro-6-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid group.
2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is unique due to the combination of the nitro, trifluoromethyl, and acetic acid groups on the pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H5F3N2O4 |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
2-[2-nitro-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)5-1-4(3-7(14)15)2-6(12-5)13(16)17/h1-2H,3H2,(H,14,15) |
Clé InChI |
PJZHZRCVGWRITB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




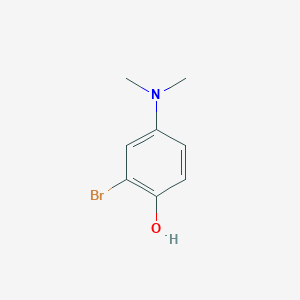
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)
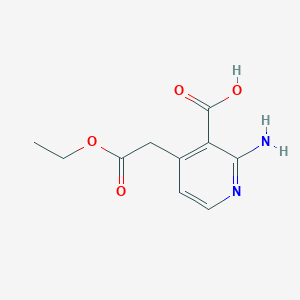


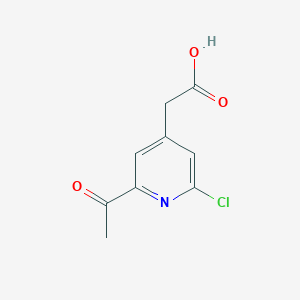

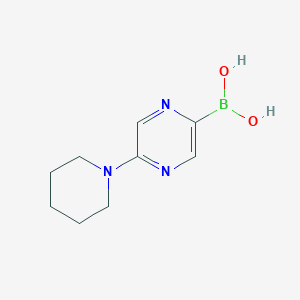

![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
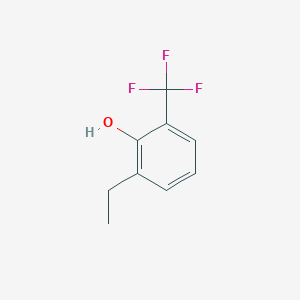
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)
